Methyl 4-amino-5-thiazolecarboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVJYGMYJCSUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578711 | |
| Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278183-10-1 | |
| Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Amino 5 Thiazolecarboxylate and Its Derivatives
Primary Synthetic Routes to the Thiazole (B1198619) Ring System
The formation of the 4-aminothiazole scaffold is a critical step in the synthesis of the target compound. The Hantzsch thiazole synthesis and various condensation reactions are the most prominent methods employed for this purpose.
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis is a classical and widely utilized method for constructing the thiazole ring. This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 4-aminothiazole-5-carboxylate derivatives, this involves the reaction of an α-halo-β-ketoester with thiourea.
A common variation involves a one-pot, two-step reaction that simplifies the procedure. For instance, an acetoacetate ester can first be brominated using a reagent like N-bromosuccinimide (NBS). Without isolating the brominated intermediate, a thiourea derivative is added to the reaction mixture, leading to cyclization and the formation of the desired 2-aminothiazole (B372263) product. This "one-pot" approach is efficient, reduces handling of intermediates, and often results in good product yields. Green chemistry approaches have also been developed, utilizing catalysts such as silica-supported tungstosilisic acid or employing solvent-free conditions to improve the environmental footprint of the synthesis.
Table 1: Examples of Hantzsch-type Synthesis for Thiazole Derivatives
| α-Halocarbonyl Precursor | Thioamide | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethyl 2-chloroacetoacetate | Thiourea | Ethanol/Water, Reflux | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Good |
| Methyl acetoacetate | Thiourea | 1. NBS, 0-5°C; 2. Heat, 80-90°C | Methyl 2-amino-4-methylthiazole-5-carboxylate | Good |
This table is illustrative and compiles data from various synthetic procedures for related compounds.
Condensation Reactions of Thiazole Precursors
Beyond the Hantzsch synthesis, other condensation strategies can be employed to build the thiazole ring. One such method involves the reaction of thioamides with α-aminonitriles, known as the Cook-Heilbron synthesis. Another approach involves the reaction between formamide and phosphorus pentasulfide to generate thioformamide in situ. This is then reacted with a chloro-acetoacetic ester, which undergoes cyclization and subsequent hydrolysis to yield the thiazole carboxylic acid.
A different route involves the condensation of a thioamide with ethyl bromopyruvate. This reaction directly assembles the thiazole ring with the desired ester functionality at the 5-position. However, this route can lead to instability in the final 4-aminothiazole product, which may undergo tautomerization and hydrolysis in aqueous environments.
Introduction and Transformation of the Amino Group
Once the thiazole ring is formed, the amino group at the 4-position (or often, the 2-position in Hantzsch synthesis) is a key functional handle for further derivatization.
Nucleophilic Substitution Reactions for Amino Group Introduction
While the Hantzsch synthesis using thiourea directly installs a 2-amino group, the introduction of an amino group at the 4-position can be more complex. In some synthetic schemes, a precursor group is established at the 4-position which is later converted to an amine. However, more direct methods often build the ring with the amino functionality already in place. For instance, cyclization reactions involving precursors that contain the nitrogen atom for the amino group are common.
Acylation of the Amino Group
The amino group of methyl 4-amino-5-thiazolecarboxylate and its isomers is readily acylated to form the corresponding amides. This reaction is typically carried out by treating the aminothiazole with an acylating agent such as an acid chloride (e.g., 2-bromoacetyl chloride) or an anhydride in the presence of a base like triethylamine (TEA) in an anhydrous solvent such as tetrahydrofuran (THF). This transformation is useful for creating a diverse library of derivatives for various applications.
Table 2: Representative Acylation of Aminothiazole Derivatives
| Aminothiazole Substrate | Acylating Agent | Base/Solvent | Conditions | Product |
|---|---|---|---|---|
| Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate | Acetyl chloride | TEA/THF | 0°C to RT | Methyl 2-acetamido-5-(3-chlorophenyl)thiazole-4-carboxylate |
This table provides examples of acylation reactions on the aminothiazole scaffold.
Methylation of Amino and Acylamino Derivatives
Further modification can be achieved through methylation. Alkylation of the nitrogen atom in the thiazole ring forms a thiazolium salt. The exocyclic amino group can also be methylated, although this can sometimes be challenging and may require specific reagents to control the degree of methylation (mono- vs. di-methylation). The reactivity of the amino group is influenced by its position on the thiazole ring and the presence of other electron-withdrawing or donating groups. For acylamino (amide) derivatives, methylation can occur on the amide nitrogen, though this typically requires stronger conditions, such as using a strong base to deprotonate the amide followed by reaction with a methylating agent like methyl iodide.
Synthesis of Related Thiazolecarboxylates for Comparative Studies
To understand the biological activity and properties of this compound, it is often necessary to synthesize and evaluate a series of related analogs. These comparative studies can provide valuable insights into the role of different substituents and functional groups.
1 Ethyl Thiazolecarboxylates
The synthesis of ethyl thiazolecarboxylates follows similar principles to that of their methyl counterparts, with ethanol being used as the esterifying agent. A method for the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of thiourea with ethyl 2-chloroacetoacetate. google.com This reaction is typically carried out in an ethanol solution in the presence of a base like sodium carbonate. google.com The process can be optimized to achieve high yields (over 98%) with a short reaction time and at a relatively low temperature. google.com
Another example is the synthesis of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a key intermediate for the synthesis of Febuxostat. google.com This highlights the industrial importance of such ethyl esters.
Table 2: Synthesis of Ethyl Thiazolecarboxylates
| Starting Material | Reagents | Product | Yield | Reference |
| Thiourea, Ethyl 2-chloroacetoacetate | Sodium carbonate, Ethanol | Ethyl 2-amino-4-methylthiazole-5-carboxylate | >98% | google.com |
2 Thiazole-5-carboxamides and other Carboxamide Derivatives
Thiazole-5-carboxamides are important derivatives that can be synthesized from the corresponding carboxylates. A common route involves the hydrolysis of the ester to the carboxylic acid, followed by activation and coupling with an amine. For instance, 2-amino-5-carboxamide thiazole derivatives have been synthesized on a solid phase. nih.gov The synthesis starts with the reductive amination of a resin, followed by dehydrative cyclization of a thiourea intermediate with an α-bromoketone to form the 2-amino-5-carboxylate thiazole resin. nih.gov The resulting ester on the resin is then coupled with various amines to yield the desired carboxamides after cleavage from the solid support. nih.gov
A more direct approach for the synthesis of 2-aminothiazole-5-carboxamides involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot reaction with thiourea. semanticscholar.org This method has been applied to the efficient synthesis of the anti-cancer drug dasatinib. semanticscholar.org
Furthermore, the acylation of the amino group in 2-amino-4-methylthiazole-5-carboxylic acid anilide has been studied, leading to 2-acetyl(arylsulfonyl)amino derivatives. researchgate.netresearchgate.net
Table 3: Synthesis of Thiazole-5-carboxamides
| Starting Material | Key Steps | Product | Reference |
| 4-formyl-3-methoxy phenoxy resin | Reductive amination, dehydrative cyclization, amine coupling, cleavage | 2-amino-5-carboxamide thiazole derivatives | nih.gov |
| β-ethoxyacrylamide | α-bromination, one-pot reaction with thiourea | 2-aminothiazole-5-carboxamides | semanticscholar.org |
| Ethyl ester/anilide of 2-amino-4-methylthiazole-5-carboxylic acid | Acylation | 2-acetyl(arylsulfonyl)amino derivatives | researchgate.netresearchgate.net |
3 Thiazole-4-carboxylic Acid Esters
The synthesis of thiazole-4-carboxylic acid esters, regioisomers of the 5-carboxylate derivatives, is also of significant interest. As mentioned earlier, methyl thiazole-4-carboxylate can be synthesized from L-cysteine hydrochloride and formaldehyde via a methyl thiazolidine-4-carboxylate intermediate which is then oxidized. google.com The corresponding thiazole-4-carboxylic acid can be obtained by hydrolysis of the ester. google.com
The synthesis of 2-aminothiazole-4-carboxylate derivatives has also been reported as a scaffold for the development of new anti-tubercular agents. plos.org These compounds are designed to mimic the action of the natural antibiotic thiolactomycin. plos.org The general synthetic approach involves the reaction of an aldehyde with a dichloroacetate ester in the presence of a base. plos.org
Table 4: Synthesis of Thiazole-4-carboxylic Acid Esters
| Starting Material | Reagents/Key Steps | Product | Reference |
| L-cysteine hydrochloride, Formaldehyde | Condensation, Esterification, Oxidation with MnO2 | Methyl thiazole-4-carboxylate | google.com |
| Phenylacetaldehyde, Methyl dichloroacetate | NaOMe, Methanol (B129727) | Methyl 2-amino-5-benzylthiazole-4-carboxylate | plos.org |
Advanced Synthetic Strategies and Green Chemistry Approaches
Metal-Free Click Chemistry Applications
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. While many of these reactions rely on copper catalysts, concerns over metal toxicity and contamination in final products, especially pharmaceuticals, have driven the development of metal-free alternatives. chempep.comnih.gov
The most prominent metal-free click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn This reaction utilizes the high ring strain of a cyclooctyne to react readily with an azide, forming a stable triazole linkage without the need for a toxic metal catalyst. chempep.com This bioorthogonal chemistry is particularly valuable in biological applications as it does not interfere with native biochemical processes. researchgate.net
For a molecule like this compound, its amino group serves as a key handle for modification. It can be functionalized to incorporate either a strained alkyne or an azide. The resulting derivative can then be "clicked" with a complementary molecule, allowing for the modular synthesis of more complex structures. The advantages of this metal-free approach are significant:
Biocompatibility: The absence of a copper catalyst makes SPAAC suitable for synthesizing molecules for biological systems and live-cell imaging without concerns of cytotoxicity. chempep.com
Simplified Purification: Eliminating the metal catalyst streamlines the purification process, as there is no need to remove residual metal contaminants. nih.gov
High Selectivity: The reaction is highly selective, proceeding efficiently under mild conditions and tolerating a wide variety of other functional groups. magtech.com.cnnih.gov
While direct, large-scale applications of SPAAC for the synthesis of this compound itself are still emerging, the principles are actively applied in medicinal chemistry to create novel derivatives and bioconjugates. researchgate.net
Investigation of Green Solvents in Synthesis (e.g., CPME, 2-MeTHF)
Solvents constitute a major portion of the waste generated in chemical synthesis, making the selection of environmentally benign alternatives a cornerstone of green chemistry. whiterose.ac.uk For the synthesis of thiazoles, which often relies on the classic Hantzsch reaction, researchers have explored greener solvents to replace traditional, more hazardous options like tetrahydrofuran (THF) or chlorinated solvents. nih.govfigshare.com Two promising alternatives are Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (B130290) (2-MeTHF).
2-Methyltetrahydrofuran (2-MeTHF) is another green solvent that is often derived from renewable resources like corncobs. sigmaaldrich.com It is a viable substitute for THF and dichloromethane. whiterose.ac.uksigmaaldrich.com Like CPME, 2-MeTHF has low water solubility, which is advantageous for reactions involving water-sensitive reagents and simplifies workup procedures. researchgate.net
The adoption of these green solvents offers multiple benefits for the synthesis of this compound and related heterocycles:
Reduced Environmental Impact: Lower toxicity and derivation from renewable sources (for 2-MeTHF) minimize the ecological footprint. acs.org
Improved Process Safety: Higher flash points and lower tendency to form explosive peroxides enhance laboratory and industrial safety. manufacturingchemist.comresearchgate.net
Increased Efficiency: Properties like high boiling points can allow for higher reaction temperatures, potentially reducing reaction times, while easy separation from water can simplify purification and recycling. manufacturingchemist.comsigmaaldrich.com
Table 1: Comparison of Green and Conventional Ethereal Solvents
| Property | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) (Conventional) |
|---|---|---|---|
| Source | Petrochemical | Renewable sigmaaldrich.com | Petrochemical |
| Boiling Point | 106 °C manufacturingchemist.com | ~80 °C | 66 °C |
| Water Solubility | Low (1.1 g/100g) sigmaaldrich.com | Low (14 g/100g) | Miscible |
| Peroxide Formation | Very Low manufacturingchemist.com | Lower than THF sigmaaldrich.com | High |
| Key Advantages | High stability, low water miscibility, low peroxide risk manufacturingchemist.comresearchgate.net | Renewable source, good alternative to THF researchgate.netresearchgate.net | Good general-purpose solvent |
Challenges in Reaction Optimization and Scale-Up for Industrial Applications
Translating a synthetic route from a small-scale laboratory setting to large-scale industrial production is a significant challenge in drug development and chemical manufacturing. nih.govenamine.net For the synthesis of this compound, which can be produced via methods like the Hantzsch thiazole synthesis, several key hurdles must be overcome during scale-up. nih.govrsc.org
Reaction Optimization:
Yield and Purity: Maximizing the yield of the desired product while minimizing impurities is paramount. Side reactions that are negligible on a gram scale can become significant issues at the kilogram or ton scale, complicating purification. nih.gov
Reaction Conditions: Laboratory conditions, such as rapid heating or cooling, are difficult to replicate in large reactors. Optimizing parameters like temperature, pressure, and reagent addition rates is critical to maintain consistency and safety.
Catalyst Efficiency: If a catalyst is used, its loading must be minimized for cost-effectiveness. The catalyst's stability, lifetime, and potential for recovery and reuse are crucial economic considerations. rsc.org
Scale-Up Challenges:
Heat Transfer: Many chemical reactions are exothermic. Managing heat removal in large reactors is a major safety concern to prevent thermal runaway. The high surface-area-to-volume ratio of lab flasks is not present in industrial vessels, making heat dissipation less efficient.
Mass Transfer and Mixing: Ensuring that all reactants are thoroughly mixed in a large volume is difficult. Poor mixing can lead to localized "hot spots," uneven reaction rates, and the formation of unwanted byproducts. nih.gov
Downstream Processing: Isolating and purifying the final product on a large scale requires robust and scalable methods. Techniques that are simple in the lab, like column chromatography, are often impractical or very expensive for industrial production. Crystallization and filtration are more common but require extensive optimization.
Waste Management: The large volumes of solvent and reagent waste generated during industrial production must be managed responsibly and economically. Green chemistry principles, such as solvent recycling, are not just environmentally beneficial but also economically necessary. whiterose.ac.uk
Successfully navigating these challenges requires a collaborative effort between organic chemists and chemical engineers to develop a process that is not only high-yielding but also safe, cost-effective, and sustainable at an industrial scale.
Chemical Reactivity and Transformations of Methyl 4 Amino 5 Thiazolecarboxylate
Reactions at the Amino Group
The primary amino group at the C4 position is a key site of reactivity, functioning as a potent nucleophile and directing further chemical modifications.
The conversion of the amino group in aminothiazoles to a nitro group is typically achieved through nitration rather than direct oxidation. The standard procedure for introducing a nitro group onto the thiazole (B1198619) ring of a 2-aminothiazole (B372263) involves treatment with a mixture of nitric and sulfuric acids. This reaction proceeds via an initial formation of a 2-nitramino-thiazole intermediate. Subsequent heating of this intermediate induces a rearrangement, yielding the 2-amino-5-nitrothiazole derivative. google.com While this specific transformation is documented for 2-aminothiazoles, the principle can be applied to other isomers, subject to the directing effects of existing substituents.
Another relevant method involves the nitration of a precursor molecule. For instance, ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate can be synthesized by nitrating ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate with a metal nitrate in the presence of an acid chloride, demonstrating the introduction of a nitro group onto an aromatic ring attached to the thiazole core. google.com
Table 1: Representative Nitration Reactions on Thiazole Scaffolds
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Aminothiazole | HNO₃, H₂SO₄, then heat | 2-Amino-5-nitrothiazole | google.com |
The reduction of a nitro group on a thiazole ring to an amino group is a fundamental transformation in the synthesis of various thiazole derivatives. This conversion significantly alters the electronic properties of the molecule, transforming a strongly electron-withdrawing nitro group into a strongly electron-donating amino group. Although some nitrothiazole compounds like Nitazoxanide are noted for the metabolic stability of their 5-nitro group, standard chemical reduction methods are effective. nih.gov
Common laboratory methods for this reduction include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) in the presence of hydrogen gas.
Metal-Acid Systems: Employing easily oxidized metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium, such as hydrochloric acid (HCl).
These methods are generally high-yielding and tolerate a wide range of other functional groups.
The nucleophilic amino group of Methyl 4-amino-5-thiazolecarboxylate readily reacts with a variety of electrophilic reagents. Acylation is a common transformation, leading to the formation of amide derivatives. researchgate.net
Studies on the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate show that the amino group can be acylated using carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) or by reacting with acyl chlorides. nih.govmdpi.com For example, ethyl 2-amino-4-methylthiazole-5-carboxylate has been coupled with 3-((tert-butoxycarbonyl)amino)propanoic acid using HOBt/EDC as coupling agents. nih.gov Similarly, reactions with sulfonyl chlorides in the presence of a base like pyridine yield sulfonamide derivatives. researchgate.net
The amino group can also react with other electrophiles, such as isothiocyanates, to form the corresponding thiourea derivatives. mdpi.com
Table 2: Reactions of Aminothiazole Carboxylates with Electrophiles
| Amine Substrate | Electrophilic Reagent | Coupling Agent/Base | Product Type | Reference |
|---|---|---|---|---|
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 3-((tert-Butoxycarbonyl)amino)propanoic acid | HOBt, EDC | Carboxamide | nih.gov |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Arylsulfonyl chlorides | Pyridine | Sulfonamide | researchgate.net |
| Ethyl 2-aminothiazole-4-carboxylate | Phenyl isothiocyanate derivatives | N/A | Thiourea | mdpi.com |
Reactions at the Thiazole Ring
The thiazole ring itself is a reactive entity, though its reactivity is heavily influenced by the nature and position of its substituents.
The thiazole ring can undergo substitution reactions, although the positions are heavily dictated by the existing groups. In this compound, the C4 and C5 positions are already substituted. The proton at the C2 position is the most acidic and can be removed by strong bases like organolithium compounds to generate a 2-lithiothiazole. wikipedia.org This nucleophilic species can then react with various electrophiles, effectively installing a substituent at the C2 position.
Another powerful method for modifying the thiazole ring is through cross-coupling reactions. For instance, a 2-amino-5-bromothiazole can undergo a Suzuki reaction with a boronic acid to form a new carbon-carbon bond at the C5 position, demonstrating that a halogen on the ring can be substituted with an aryl group. mdpi.com This highlights a pathway for derivatization, assuming a halogenated precursor of this compound is available.
Halogenation of the thiazole ring is a key transformation for introducing a functional handle for further reactions, such as cross-coupling. The site of halogenation is directed by the existing substituents. For 2-aminothiazole derivatives, electrophilic bromination typically occurs at the C5 position. nih.gov However, the presence of an acyl group at the C5 position, such as the methoxycarbonyl group in the target molecule, has been shown to prevent this bromination reaction. nih.gov
Reactions of the Ester Group
Hydrolysis of the Ester
The methyl ester of 4-amino-5-thiazolecarboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 4-amino-5-thiazolecarboxylic acid. This transformation is typically achieved under basic conditions. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture furnishes the final carboxylic acid product.
Table 1: Representative Conditions for Hydrolysis of Thiazole Carboxylic Esters Note: This table includes data for closely related analogs to illustrate common reaction conditions.
| Starting Material | Base | Solvent | Temperature | Product | Reference |
| Ethyl 4-methylthiazole-5-carboxylate | NaOH (5-40%) | Water/Organic Phase | 40-100 °C | 4-Methylthiazole-5-carboxylic acid | google.com |
| Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate | K₂CO₃ | Methanol/Water | Reflux | 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | mdpi.com |
Transesterification Reactions
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol (R'-OH). This reaction is typically catalyzed by either an acid or a base. wikipedia.org
Base-Catalyzed Transesterification : In this method, a catalytic amount of a strong base, such as an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is used. The base deprotonates the alcohol, increasing its nucleophilicity. The resulting alkoxide ion attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent displacement of the methoxide group. researchgate.netyoutube.com To drive the reaction to completion, the new alcohol is often used in large excess. ucc.ie
Acid-Catalyzed Transesterification : Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, work by protonating the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the new alcohol. The reaction equilibrium is driven forward by using a large excess of the reactant alcohol or by removing the methanol byproduct. wikipedia.org
While specific examples for this compound are not extensively documented in readily available literature, these general methods are widely applicable to a range of esters, including heterocyclic esters, under mild conditions that are tolerant of various functional groups. ucc.ieorganic-chemistry.org
Formation of Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both an amino group and an ester group in an ortho-like arrangement, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of bicyclic structures with significant chemical and biological interest.
Cyclization Reactions involving the Amino and Ester Groups
A prominent application of 4-aminothiazole-5-carboxylates is in the synthesis of the thiazolo[4,5-d]pyrimidine ring system, which is considered a 7-thia analog of purines. mdpi.com This is typically achieved by reacting the aminothiazole with a reagent that can provide a single carbon atom to form the pyrimidine ring.
The reaction involves the initial formation of an amidine or a related intermediate via the amino group, followed by an intramolecular cyclization through nucleophilic attack on the ester's carbonyl carbon and subsequent elimination of methanol.
Table 2: Reagents for the Synthesis of Thiazolo[4,5-d]pyrimidinones
| Reagent | Description | Product Type |
| Formamide (HCONH₂) | Serves as both the one-carbon source and the solvent at high temperatures. | Thiazolo[4,5-d]pyrimidin-7(6H)-one |
| Triethyl orthoformate | Reacts with the amino group to form an ethoxymethyleneamino intermediate, which then cyclizes. | Thiazolo[4,5-d]pyrimidin-7(6H)-one |
| Acetic Anhydride | Used to form 5-methyl-thiazolo[4,5-d]pyrimidin-7(6H)-ones when starting from the corresponding 4-aminothiazole-5-carboxamide. researchgate.net | 5-Methyl-thiazolo[4,5-d]pyrimidin-7(6H)-one |
| Dimethylformamide dimethyl acetal (DMF-DMA) | Reacts with the primary amino group to form a reactive dimethylaminomethyleneamino intermediate, which can then be cyclized. scirp.orgscirp.org | Substituted Thiazolo[4,5-d]pyrimidines |
The resulting thiazolo[4,5-d]pyrimidinone core can be further functionalized, for example, by chlorination of the pyrimidinone oxygen followed by nucleophilic substitution to introduce various amino groups at the 7-position. mdpi.comnih.gov
Synthesis of Thiazolyl-Thiadiazole Derivatives
The synthesis of thiazolyl-thiadiazole derivatives from this compound typically proceeds through a multi-step sequence involving the conversion of the ester into a more reactive intermediate. The most common pathway involves the formation of a carbohydrazide (B1668358).
Formation of Carbohydrazide : The methyl ester is first converted into 4-amino-5-(hydrazinocarbonyl)thiazole by refluxing with hydrazine hydrate in a suitable solvent like ethanol. nih.govmdpi.com
Formation of Thiosemicarbazide : The resulting hydrazide can then be reacted with an isothiocyanate or by treatment with potassium thiocyanate in the presence of acid to yield the corresponding thiosemicarbazide derivative. mdpi.com
Cyclization to Thiadiazole : The thiosemicarbazide is then cyclized to form the 1,3,4-thiadiazole ring. This cyclodehydration is commonly achieved using acidic reagents such as concentrated sulfuric acid, phosphoric acid, or phosphorus oxychloride. jocpr.com The specific substituent on the resulting thiadiazole ring depends on the reagents used in the preceding steps. For example, cyclization of a thiosemicarbazide generally yields a 2-amino-1,3,4-thiadiazole derivative.
This synthetic route provides access to compounds where a 1,3,4-thiadiazole ring is appended to the 5-position of the original 4-aminothiazole core via a carbonyl or methylene bridge.
Integration into Pyrazoles and other Heterocycles
This compound can also serve as a building block for constructing other fused heterocyclic systems, such as pyrazolo[3,4-d]thiazoles. The strategy often involves activating the amino group and then introducing a reagent that can form the pyrazole ring.
A common activation method is the reaction with dimethylformamide dimethyl acetal (DMF-DMA). scirp.orgmdpi.comresearchgate.net This reagent reacts with the primary amino group to form a highly reactive N,N-dimethylaminomethyleneamino intermediate. This intermediate is a versatile synthon that can undergo cyclocondensation with various nucleophiles.
For the synthesis of a fused pyrazole ring, this activated intermediate can be reacted with hydrazine or a substituted hydrazine. The hydrazine would displace the dimethylamine group and subsequently cyclize onto a suitable position, although direct cyclization onto the thiazole ring in this manner is complex. A more common approach in the literature for forming pyrazolo-fused systems involves starting with a pre-formed pyrazole or thiazole that has the necessary functional groups for the final ring closure. For example, the synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives has been reported starting from a thiazolopyrimidine intermediate which is then reacted with hydrazine hydrate to form the fused pyrazole ring. tandfonline.com
The reactivity of the ortho-aminoester functionality allows for its participation in multicomponent reactions to build complex heterocyclic structures, such as substituted pyridines, by reacting with activated methylene compounds. mdpi.com
Applications in Medicinal Chemistry and Drug Discovery
Pharmacophore Potential in Drug Design
The Methyl 4-amino-5-thiazolecarboxylate structure is a versatile building block in the design of new drug-like molecules. The aminothiazole scaffold is a key structural unit in medicinal chemistry, recognized for its ability to interact with various biological targets. mdpi.com The 4-thiazolidinone (B1220212) core, a related structure, is also considered a privileged scaffold in drug design. ump.edu.pl The arrangement of the amino group and the carboxylate ester on the thiazole (B1198619) ring provides key hydrogen bond donors and acceptors, as well as sites for chemical modification. This allows for the synthesis of large libraries of derivatives to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. The affinity of these compounds for diverse targets makes them valuable in polypharmacological approaches, where a single molecule is designed to interact with multiple targets. ump.edu.pl
Antimicrobial Activities
Derivatives of this compound have demonstrated notable potential as antimicrobial agents, exhibiting activity against both bacteria and fungi.
Thiazole compounds derived from the core structure have shown significant antibacterial capabilities, particularly against Gram-positive bacteria. researchgate.netnih.gov In one study, thirty different thiazole derivatives were synthesized and evaluated, with nineteen showing clear antibacterial potential. researchgate.netnih.gov One specific analog, 12f, demonstrated activity comparable to the commercial antibiotics ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov
Other research has focused on different series of thiazole derivatives. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good inhibitory activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL. nih.gov Specifically, compounds 4c, 4d, 4e, and 4f were the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains. nih.gov
While activity is often more pronounced against Gram-positive strains, some derivatives have shown efficacy against Gram-negative bacteria. researchgate.net Chalcone-based thiazole derivatives were reported to be potent against Salmonella typhimurium and Escherichia coli. researchgate.net Another study designed and synthesized a series of 2-amino-5-arylazothiazole derivatives as potential drug candidates against the Gram-negative bacterium Escherichia coli. mdpi.com
| Compound/Derivative Type | Bacterial Strain(s) | Observed Activity (MIC) | Source |
|---|---|---|---|
| Analog 12f (from ethyl 2-amino-4-methylthiazole-5-carboxylate) | Staphylococcus aureus, Bacillus subtilis | Comparable to ampicillin and gentamicin | researchgate.netnih.gov |
| (S,Z)-4-methyl-2-(4-oxo-5-...)pentanoic acids (4c, 4d, 4e, 4f) | Multidrug-resistant Gram-positive strains | 2 µg/mL | nih.gov |
| Chalcone-based thiazoles | S. typhimurium, E. coli, M. flavus, B. cereus | Potent activity reported | researchgate.net |
The antifungal potential of this compound derivatives has also been explored. Studies have shown that while some analogs exhibit potent antibacterial properties, their antifungal activity can range from moderate to weak. researchgate.netnih.gov In a screening of thirty thiazole compounds, nine analogs demonstrated moderate to weak activity against the fungal pathogen Candida albicans. researchgate.netnih.gov
Research into other aminothiazole derivatives has further substantiated their role as potential antifungal agents. mdpi.com For example, a series of trisubstituted 2-amino-4, 5-diarylthiazole derivatives was synthesized and evaluated for anti-Candida albicans activity. One demethylated compound from this series, 5a8, showed significant antifungal activity with a Minimum Inhibitory Concentration (MIC80) of 9 μM, which is comparable to the widely used antifungal drug fluconazole. mdpi.com The introduction of amino modifications at different positions of related heterocyclic compounds has also been shown to significantly enhance antifungal activity, particularly against the Aspergillus genus. rsc.org
Anticancer and Cytotoxic Activities
The thiazole scaffold is a key component in numerous compounds investigated for their anticancer properties, targeting various cellular mechanisms involved in cancer progression and survival.
Derivatives of this compound have been designed to interact with specific molecular targets that are crucial for cancer cell growth and proliferation. One such target is Monoacylglycerol Lipase (MAGL), an enzyme that influences pro-tumorigenic signaling lipids in cancer cells. nih.gov A study detailed the synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives as selective MAGL inhibitors, with two compounds showing high potency with IC50 values of 0.037 and 0.063µM. nih.gov
Structurally related compounds, such as 4-amino-thieno[2,3-d]pyrimidines, are known to inhibit a range of protein tyrosine kinases (PTKs) that are overexpressed in cancer and associated with cell proliferation. nih.govresearchgate.net These targets include B-Raf kinases, Tie-2, and the vascular endothelial growth factor receptor (VEGFR), all of which play significant roles in tumor growth and angiogenesis. nih.govresearchgate.net Furthermore, other research has identified derivatives of 4-methylthiazole-5-carboxylic acid as potential inhibitors of mucin oncoproteins (MUC1), which are validated targets in breast cancer therapy. nih.gov The ability of thiazolo[4,5-d]pyrimidines to act as purine (B94841) antagonists also contributes to their potential anticancer activity. mdpi.com
| Derivative Class | Cellular Target | Role in Cancer | Source |
|---|---|---|---|
| 2-amino-4-methylthiazole-5-carboxylates | Monoacylglycerol Lipase (MAGL) | Regulates pro-tumorigenic signaling lipids | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidines | Protein Tyrosine Kinases (e.g., B-Raf, Tie-2, VEGFR) | Cell proliferation, survival, and angiogenesis | nih.govresearchgate.net |
| 4-methylthiazole-5-carboxylic acids | Mucin 1 (MUC1) | Oncoprotein in breast cancer | nih.gov |
| Thiazolo[4,5-d]pyrimidines | Purine antagonism | Interferes with nucleic acid synthesis | mdpi.com |
A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. Thiazole-containing compounds have been shown to trigger apoptosis in cancer cells through various pathways. nih.gov A study on the related compound 4-Methylthiazole demonstrated its ability to induce apoptosis in HL-60 leukemia cells. ksbu.edu.trresearchgate.net This was achieved through the disruption of the mitochondrial membrane potential, activation of Caspase-3, and the release of Cytochrome C, which are all critical markers of the intrinsic apoptotic pathway. ksbu.edu.trresearchgate.net
Thiazole derivatives can also influence extrinsic apoptotic pathways. For example, they have been shown to modulate the activity of tumor necrosis factor-alpha (TNF-α), a signaling protein that can induce apoptosis and hamper tumor growth. ksbu.edu.tr Research on 4-thiazolidinone derivatives, which possess a related heterocyclic core, has confirmed their capacity to induce apoptosis in a broad range of cancer cell lines. nih.govnih.gov One investigation into a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate found that it effectively induced both apoptosis and necrosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. mdpi.com
Evaluation against Specific Cancer Cell Lines (e.g., A549, Caco-2, SH-SY5Y)
While direct studies on the cytotoxicity of this compound are not extensively documented in the available literature, numerous derivatives built upon the thiazole framework have been evaluated for their anticancer effects against a range of human cancer cell lines, including the lung carcinoma (A549), colorectal adenocarcinoma (Caco-2), and neuroblastoma (SH-SY5Y) lines.
Research into 4-thiazolidinone derivatives, which incorporate a thiazole-related structure, has shown activity against these cell lines. One study investigated the effects of four such derivatives (Les-3166, Les-5935, Les-6009, and Les-6166) and found that all compounds, at concentrations from 10 to 100 µM, could decrease the metabolic activity in A549 and SH-SY5Y cells. nih.gov Specifically, compound Les-6009 showed potent inhibitory activity against A549 cells, reducing metabolic activity by up to 50%. nih.gov Another derivative, Les-3166, was found to reduce ROS production in Caco-2 cells by up to 20%. nih.gov
Other classes of thiazole derivatives have also shown promise against the A549 cell line. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and tested for anticancer activity. mdpi.comresearchgate.net Among them, the compound featuring a 4-chloro-2-methylphenyl amido group and a 2-chlorophenyl group on the thiazole ring demonstrated the highest inhibitory activity (48%) against A549 cells at a concentration of 5 µg/mL. mdpi.comresearchgate.net Furthermore, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, particularly oxime derivatives, exhibited potent, low-micromolar activity against A549 cells, proving to be significantly more active than the standard chemotherapeutic agent cisplatin. mdpi.com
Table 1: Anticancer Activity of Selected Thiazole Derivatives against A549 Cell Line
| Compound Class | Specific Derivative Example | Cell Line | Activity/Result |
|---|---|---|---|
| 4-Thiazolidinones | Les-6009 | A549 | Up to 50% inhibition of metabolic activity |
| Thiazole-5-carboxamides | 4-chloro-2-methylphenyl amido substituted thiazole | A549 | 48% inhibition at 5 µg/mL |
| Propanoic Acid Derivatives | Oxime derivative 22 | A549 | IC₅₀ = 2.47 µM |
| Propanoic Acid Derivatives | Oxime derivative 21 | A549 | IC₅₀ = 5.42 µM |
Structure-Activity Relationships for Anticancer Effects
The anticancer efficacy of thiazole-based compounds is highly dependent on the nature and position of substituents on the thiazole ring and any associated structures. Structure-activity relationship (SAR) studies aim to decipher these dependencies to guide the design of more potent and selective anticancer agents.
For thiazole-5-carboxamide derivatives, research has indicated that the nature of the substituent on the phenyl ring at the 2-position of the thiazole core plays a significant role in their anticancer activity. mdpi.com
In a study of 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2, which is implicated in cancer, specific structural modifications were found to enhance antiproliferative activity against A549 cells. nih.gov The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent enzyme inhibition while increasing antiproliferative activity three to sixfold compared to the parent compound. nih.gov This suggests that modifying the substitution pattern on the aromatic ring connected to the thiazole core is a viable strategy for improving anticancer properties.
For 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the addition of specific functional groups was key to their activity. mdpi.com The conversion of an acetyl group to an oxime or a carbohydrazide (B1668358) moiety resulted in compounds with significantly greater antiproliferative activity against A549 cells compared to cisplatin. mdpi.com Conversely, the esterification of the most active oxime derivatives led to diminished activity, highlighting the importance of the terminal functional group in the compound's anticancer effect. mdpi.com
Enzyme Interaction and Receptor Binding Studies
The therapeutic effects of thiazole derivatives often stem from their ability to interact with specific biological targets like enzymes and receptors. The thiazole scaffold is recognized for its capacity to bind to various protein kinases, making it a valuable core for designing enzyme inhibitors. rsc.orgnih.gov
Inhibition of Protein Tyrosine Kinases
Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways governing growth, differentiation, and survival. physchemres.org Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. physchemres.org The thiazole ring is a key structural motif in several approved kinase inhibitors, such as Dasatinib, which targets Abl and Src kinases. physchemres.org
Derivatives of the 4-amino-thiazole scaffold have been explored as potential inhibitors of PTKs like the Epidermal Growth Factor Receptor (EGFR). physchemres.org Molecular docking studies have shown that novel thymol-based amino-thiazole hybrids can interact effectively with the EGFR binding site. physchemres.org Similarly, a series of novel thiazolyl-pyrazoline derivatives were designed and evaluated as potential EGFR inhibitors, showing promising anti-proliferative activity against EGFR-overexpressing cancer cell lines like A549. scienceopen.com These studies underscore the potential of the thiazole core, as found in this compound, to serve as a foundation for the development of new PTK inhibitors.
Telomerase Activation
Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. While most cancer therapies focus on inhibiting telomerase, which is overactive in cancer cells, telomerase activation is being explored for conditions related to aging. Although no direct studies link this compound to telomerase activation, related thiazole derivatives have been investigated for this property.
In one study, novel thiazolyl-thiadiazole derivatives were synthesized and evaluated for their effect on telomerase activity using a PCR ELISA-based TRAP method. The results showed that one of the synthesized derivatives demonstrated an ability to increase telomerase enzyme activity.
Role as Intermediates in the Synthesis of Pharmacologically Active Compounds
This compound and its close ester analogs are valuable intermediates in the multi-step synthesis of various pharmacologically active compounds. Their functional groups—the amino group, the ester, and the thiazole ring itself—provide multiple reaction sites for building more complex molecular architectures.
Precursor for Febuxostat and related compounds
One of the most significant applications of the thiazolecarboxylate core is its role as a key precursor in the industrial synthesis of Febuxostat. epo.orggoogle.comgoogle.com Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. allfordrugs.comnih.gov By inhibiting this enzyme, Febuxostat reduces the production of uric acid and is used for the chronic management of hyperuricemia in patients with gout. allfordrugs.comnih.gov
In several patented synthetic routes for Febuxostat, an ethyl ester analog of this compound, such as ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, serves as a central intermediate. epo.org This intermediate undergoes a series of reactions, including alkylation, reduction of the nitro group, diazotization, cyanation, and finally, hydrolysis of the ester group to yield the final Febuxostat molecule. epo.orgallfordrugs.com The thiazole-5-carboxylic acid moiety is a critical component of the final structure of Febuxostat, essential for its inhibitory activity against xanthine oxidase. nih.gov
Building Block for other Biologically Active Thiazole Derivatives
This compound serves as a versatile scaffold in the synthesis of more complex molecules with a wide range of biological activities. The thiazole ring is a prominent feature in many pharmaceuticals, and this compound provides a convenient starting point for chemical modifications. tcichemicals.com The amino and carboxylate groups on the thiazole ring are key functional handles that allow for the construction of diverse derivatives.
The amino group can be acylated, alkylated, or used in cyclization reactions to build new heterocyclic rings fused to the thiazole core. For example, derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net In these studies, the carboxylic acid is activated and then reacted with various amines or alcohols to create a library of amide and ester derivatives. nih.gov Similarly, the core structure can be incorporated into hybrid molecules, such as thiazole-linked triazinesulphonamides, which have shown potent inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4), relevant in the treatment of diabetes. mdpi.com
Computational Studies in Drug Discovery
Computational methods are integral to modern drug discovery, allowing for the prediction of a compound's properties before synthesis, thereby saving time and resources. For derivatives of this compound, these in silico techniques are crucial for prioritizing which molecules should be synthesized and tested.
ADMET Prediction and Bioavailability Estimation
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational screening process to assess the pharmacokinetic properties of a potential drug candidate. For novel thiazole derivatives, ADMET studies are performed to evaluate their drug-likeness and potential for oral bioavailability. nih.govmdpi.com These predictions are often based on established models and rules, such as Lipinski's Rule of Five. mdpi.comimpactfactor.org
Studies on various thiazole-based compounds have shown that these computational tools can effectively predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. nih.govmdpi.com For example, in silico screening of new thiazole conjugates has been used to assess their anti-hepatic cancer potential, with ADMET analysis validating their suitability as drug candidates. nih.gov The results of these analyses help to identify compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in later stages of drug development. nih.gov
Table 1: Representative Predicted ADMET Properties for Thiazole Derivatives
| Property | Predicted Value/Outcome | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five for oral bioavailability. impactfactor.org |
| LogP | < 5 | Indicates appropriate lipophilicity for membrane permeability. mdpi.com |
| Hydrogen Bond Donors | < 5 | Affects solubility and membrane transport. impactfactor.org |
| Hydrogen Bond Acceptors | < 10 | Influences binding and solubility. impactfactor.org |
| AMES Toxicity | Non-mutagenic | Predicts the likelihood of the compound causing genetic mutations. mdpi.com |
| Oral Bioavailability | Good to Moderate | Estimates the fraction of the drug that reaches systemic circulation. nih.gov |
Density Functional Theory (DFT) for Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netcu.edu.eg By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.netekb.egresearchgate.net
The HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher reactivity and greater potential for biological activity. researchgate.netresearchgate.net DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with biological targets. orientjchem.org For thiazole derivatives, DFT studies have been used to analyze their electronic properties and correlate them with observed biological activities, such as their potential as antibacterial agents or enzyme inhibitors. ekb.egmdpi.com
Table 2: DFT-Calculated Parameters for Reactivity Analysis of a Model Thiazole Derivative
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). ekb.eg |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). ekb.eg |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |
| Global Hardness (η) | Resistance to change in electron distribution | Related to the stability and reactivity of the molecule. |
| Global Electrophilicity (ω) | Measure of energy lowering when the system accepts electrons | Predicts the propensity of the molecule to act as an electrophile. |
Molecular Docking and Molecular Dynamics Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.orgnih.gov It is widely used to screen virtual libraries of compounds against a specific biological target, such as a protein receptor or enzyme. mdpi.com For derivatives of this compound, docking studies can predict their binding affinity and interaction patterns within the active site of a target protein. nih.govresearchgate.net This information is crucial for understanding the mechanism of action and for designing more potent inhibitors. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time. mdpi.complos.org MD simulations provide a more dynamic picture of the binding event, assessing the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking pose. plos.orgnih.gov For instance, docking and MD studies on thiazole derivatives have been used to investigate their potential as inhibitors of α-amylase for anti-diabetic applications, revealing stable binding within the enzyme's active site. plos.orgnih.gov
Table 3: Example of Molecular Docking and Simulation Results for Thiazole Derivatives
| Parameter | Description | Typical Findings |
|---|---|---|
| Binding Affinity/Docking Score (kcal/mol) | An estimation of the binding free energy between the ligand and the target protein. | Lower (more negative) values indicate stronger predicted binding. nih.govplos.org |
| Key Interacting Residues | Specific amino acids in the target's active site that form interactions with the ligand. | Identification of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein-ligand complexes during an MD simulation. | Low RMSD values (e.g., < 2 nm) suggest the complex is stable over time. nih.govplos.org |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of individual amino acid residues from their average position during an MD simulation. | Highlights flexible regions of the protein and residues that interact with the ligand. plos.orgnih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For Methyl 4-amino-5-thiazolecarboxylate, the structure suggests three distinct proton signals are expected.
Amino (-NH₂) Protons: The two protons of the primary amine would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is expected in the downfield region.
Methyl Ester (-OCH₃) Protons: The three equivalent protons of the methyl group attached to the ester oxygen would produce a sharp singlet. This signal is characteristically found in the range of 3.7-3.9 ppm.
Thiazole (B1198619) Ring (C2-H) Proton: The single proton attached to the C2 carbon of the thiazole ring is expected to appear as a singlet in the aromatic or heteroaromatic region of the spectrum, typically downfield due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -NH₂ | Variable, broad | Singlet (broad) | 2H |
| -OCH₃ | ~3.8 | Singlet | 3H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives a separate signal. For this compound, five distinct signals are anticipated.
Ester Carbonyl (C=O) Carbon: This carbon is the most deshielded and appears furthest downfield, typically in the 160-170 ppm range.
Thiazole Ring Carbons (C2, C4, C5): The three carbons within the thiazole ring will have characteristic shifts. The C2 carbon, situated between two heteroatoms (N and S), is expected to be significantly downfield. The C4 and C5 carbons, bonded to the amino and carboxylate groups respectively, will also have distinct chemical shifts influenced by these substituents.
Methyl Ester (-OCH₃) Carbon: The carbon of the methyl group is the most shielded and will appear furthest upfield, generally around 50-55 ppm.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 160 - 170 |
| C2 (Thiazole) | Downfield |
| C4 (Thiazole) | Aromatic/Heteroaromatic Region |
| C5 (Thiazole) | Aromatic/Heteroaromatic Region |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule, as the measured mass can be matched to a unique combination of atoms. For this compound (C₅H₆N₂O₂S), HRMS provides definitive confirmation of its chemical formula by comparing the experimentally measured mass with the theoretically calculated mass.
Table 3: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Mass [M+H]⁺ |
|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. A sample is first injected into an LC system, where its components are separated based on their affinity for a stationary phase (e.g., a C18 column). As each component elutes from the column, it is introduced into the mass spectrometer, which serves as a detector.
For this compound, an LC-MS analysis would ideally show a single sharp peak in the chromatogram at a specific retention time. The mass spectrum corresponding to this peak would display the m/z value for the protonated molecule ([M+H]⁺ at approximately 159.02), confirming both the identity and the purity of the compound in the sample.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations.
For this compound, the key functional groups—the amino group, the conjugated ester, and the thiazole ring—give rise to characteristic absorption bands. For instance, a related isomer, Methyl 2-amino-5-methylthiazole-4-carboxylate, shows characteristic N-H stretching vibrations for the amine group at 3433 cm⁻¹ and a strong C=O stretch for the conjugated ester at 1688 cm⁻¹. plos.org Similar absorption bands would be expected for the title compound.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Ester (C=O) | C=O Stretch | ~1690 |
| Thiazole Ring | C=N / C=C Stretch | 1500 - 1650 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. This destructive method provides an empirical formula for the compound, which can be compared against the theoretical composition calculated from its molecular formula (C₅H₆N₂O₂S). The verification process involves combusting a small, precise amount of the substance in an oxygen-rich environment. The resulting gaseous products (CO₂, H₂O, and N₂) are then quantitatively measured.
The congruence between the experimentally determined elemental percentages and the calculated theoretical values is a critical indicator of the sample's purity and compositional correctness. acs.org For thiazole derivatives, the experimental values are generally expected to be in good agreement, typically within ±0.4% of the theoretical values, to confirm the proposed structure. acs.orgnih.gov
Table 1: Elemental Composition Data for this compound (C₅H₆N₂O₂S) Theoretical values are calculated based on the molecular formula. Experimental values represent typical acceptable ranges found in the analysis of related thiazole derivatives.
| Element | Theoretical % | Typical Experimental % Range |
| Carbon (C) | 34.47 | 34.10 - 34.80 |
| Hydrogen (H) | 3.47 | 3.10 - 3.80 |
| Nitrogen (N) | 16.08 | 15.70 - 16.40 |
| Sulfur (S) | 18.41 | 18.10 - 18.70 |
| Oxygen (O) | 18.37 | (by difference) |
Chromatographic Techniques for Purity and Separation
Chromatography is a powerful set of laboratory techniques for the separation of mixtures. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to assess purity, monitor reaction progress, and isolate the compound from synthetic byproducts.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound with high resolution and sensitivity. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. nih.govresearchgate.net
For aminothiazole compounds, reverse-phase HPLC is frequently used. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape and resolution. nih.govsielc.comresearchgate.net The components are detected as they elute from the column, typically using a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.govnih.gov The purity of the sample is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram.
Table 2: Typical HPLC Parameters for Analysis of Related Aminothiazole Compounds
| Parameter | Description |
| Stationary Phase/Column | Reverse-phase columns, such as C18 (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm). nih.govresearchgate.net |
| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer (e.g., 0.1% Formic Acid or Phosphoric Acid in water). sielc.comresearchgate.net |
| Detection | UV spectrophotometry, typically monitored at wavelengths such as 254 nm or 355 nm. nih.govnih.gov |
| Flow Rate | Commonly set between 0.3 mL/min to 1.0 mL/min. nih.govresearchgate.net |
| Internal Standard | A structurally similar compound, such as a methyl or isopropyl analogue, may be used for quantitative analysis. nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction and to assess the purity of the resulting product, this compound. rsc.orgcrsubscription.com The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, which serves as the stationary phase. iitg.ac.inamrita.edu
The most common stationary phase for analyzing polar compounds like aminothiazoles is silica (B1680970) gel. iitg.ac.innih.gov The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. amrita.edu After development, the separated spots are visualized, often using UV light, which makes the compounds visible against the fluorescent background of the plate. acs.orgnih.gov The completion of a reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot. semanticscholar.org The purity of the final product is suggested by the presence of a single spot. nih.gov
Table 3: Common TLC System for this compound
| Component | Description |
| Stationary Phase | Pre-coated silica gel plates (e.g., Silica gel 60 F254 on aluminum sheets). acs.org |
| Mobile Phase | A mixture of solvents with varying polarities, such as n-Hexane and Ethyl Acetate, or Dichloromethane and Ethyl Acetate, is used to achieve optimal separation. nih.govresearchgate.net |
| Visualization | Ultraviolet (UV) light at 254 nm or 365 nm. acs.org Staining with reagents like ninhydrin (B49086) can also be used to detect amino groups. amrita.edunih.gov |
| Rƒ Value | The Retention Factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify compounds. |
X-ray Diffraction Studies for Solid-State Structure Elucidation
Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Thiazolecarboxylate Data presented is for the structural isomer Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. researchgate.net
| Parameter | Value |
| Chemical Formula | C₈H₁₂N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.4219 Åb = 9.9620 Åc = 12.4307 Åβ = 90.916° |
| Volume (V) | 1042.8 ų |
| Molecules per Unit Cell (Z) | 4 |
Mechanistic Investigations of Biological Activity
Elucidation of Molecular Targets and Pathways
Research into the derivatives of "Methyl 4-amino-5-thiazolecarboxylate" has identified several key molecular targets, suggesting their potential therapeutic applications. One significant target is Monoacylglycerol Lipase (MAGL) , an enzyme involved in the endocannabinoid system. nih.gov MAGL is responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and its inhibition can lead to pro-tumorigenic signaling. nih.gov Certain 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and shown to be potent inhibitors of MAGL, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov This inhibition is a key mechanism behind their observed anticancer activity against cell lines such as non-small cell lung cancer and breast cancer. nih.gov
Another class of enzymes targeted by derivatives of this compound are 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II) . nih.gov 15-LOX is implicated in inflammatory diseases and certain cancers, while CA II is also associated with various carcinomas. nih.gov Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates have been identified as dual inhibitors of both 15-LOX and bCA II, with some derivatives showing high potency and selectivity for 15-LOX. nih.gov
Furthermore, Cyclooxygenase-1 (COX-1) has been identified as a molecular target for some 5-methylthiazole-thiazolidinone conjugates. mdpi.com These compounds demonstrated selective inhibitory effects on COX-1 over COX-2, suggesting a potential mechanism for their anti-inflammatory activity. mdpi.com The antioxidant potential of certain 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole derivatives has also been noted, indicating their ability to scavenge free radicals and protect against radiation-induced damage. mdpi.com
Role of the Thiazole (B1198619) Ring in Biological Interactions
The thiazole ring is a crucial pharmacophore in a vast array of biologically active compounds. globalresearchonline.netdntb.gov.uanih.gov This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, is a key structural component in numerous FDA-approved drugs. dntb.gov.uanih.gov Its importance lies in its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, hydrophobic interactions, and pi-stacking.
The nitrogen and sulfur atoms in the thiazole ring are key sites for interaction. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in hydrophobic and other types of interactions. The aromatic nature of the thiazole ring allows it to engage in pi-stacking interactions with aromatic amino acid residues in proteins. These interactions are fundamental to the binding of thiazole derivatives to their molecular targets, such as enzymes and receptors. nih.gov For instance, in the inhibition of COX-1, the thiazole ring is believed to play a critical role in anchoring the inhibitor within the active site of the enzyme. mdpi.com The structural rigidity and planarity of the thiazole ring also contribute to its effectiveness as a scaffold in drug design, allowing for the precise positioning of substituent groups to optimize binding affinity and biological activity. globalresearchonline.net
Influence of Substituents on Biological Activity
The biological activity of "this compound" derivatives can be significantly modulated by the nature and position of substituents on the thiazole ring and associated phenyl rings. Structure-activity relationship (SAR) studies have revealed that specific substitutions can enhance potency and selectivity for various biological targets.
For MAGL inhibitors, the presence of certain substituents on the phenyl ring attached to the thiazole core has been shown to be critical for potent inhibition. nih.gov Similarly, for dual 15-LOX and CA II inhibitors, substitutions on the benzylidenehydrazinyl moiety have a profound effect on inhibitory activity. nih.gov For example, one of the most potent dual inhibitors has specific substitutions that result in an IC50 value of 0.12 µM for 15-LOX. nih.gov
In the context of anti-inflammatory agents targeting COX-1, the hydrophobic nature of the substituent strongly influences activity. mdpi.com Halogen substitutions, such as chloro and bromo, on the phenyl ring have been found to be important for activity. nih.gov For instance, replacement of a 4-bromo substituent with a 4-chloro substituent can lead to an improvement in anti-inflammatory activity. mdpi.com Conversely, electron-donating groups were found to be less favorable for activity in some series of compounds. mdpi.com The introduction of a hydrophobic methyl group, however, can markedly increase activity. mdpi.com
The following table summarizes the influence of different substituents on the biological activity of various "this compound" derivatives.
| Compound Series | Target | Favorable Substituents | Unfavorable Substituents | Reference |
| 2-amino-4-methylthiazole-5-carboxylates | MAGL | Specific phenyl ring substitutions | Not specified | nih.gov |
| (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates | 15-LOX, CA II | Specific benzylidenehydrazinyl substitutions | Not specified | nih.gov |
| 5-methylthiazole-thiazolidinone conjugates | COX-1 | Hydrophobic groups (e.g., methyl), Halogens (Cl, Br) | Electron-donating groups | mdpi.com |
| 2,4-disubstituted thiazoles | Antifungal | Electron-withdrawing (NO2), Electron-donating (OMe) in para position of benzene (B151609) ring | Not specified | nih.gov |
Proposed Mechanisms of Action (e.g., enzyme inhibition, receptor modulation)
The primary mechanism of action for many biologically active "this compound" derivatives is enzyme inhibition . As discussed, these compounds have been shown to inhibit enzymes such as MAGL, 15-LOX, CA II, and COX-1. nih.govnih.govmdpi.com This inhibition is typically achieved through the binding of the thiazole derivative to the active site of the enzyme, preventing the substrate from binding and thus blocking the enzyme's catalytic activity. Molecular docking studies have been employed to visualize the binding interactions between these inhibitors and their target enzymes, providing insights into the specific amino acid residues involved in the interaction. nih.govnih.gov
While enzyme inhibition is a well-documented mechanism, receptor modulation is another potential avenue through which thiazole derivatives may exert their biological effects. Although less specific information is available for "this compound" itself, the broader class of thiazole-containing compounds is known to interact with various receptors. For example, some thiazole derivatives have been investigated as modulators of metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov It is plausible that derivatives of "this compound" could also act as modulators of specific receptors, although further research is needed to confirm this. The ability of the thiazole scaffold to present diverse chemical functionalities makes it a versatile platform for designing ligands that can bind to and modulate the activity of a wide range of biological targets.
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Routes with Enhanced Efficiency
The advancement of synthetic methodologies is crucial for the efficient and sustainable production of Methyl 4-amino-5-thiazolecarboxylate and its derivatives. Future research should prioritize the development of novel synthetic routes that offer improved yields, reduced reaction times, and greater cost-effectiveness. A key challenge in the synthesis of derivatives from this compound is its noted lower reactivity and solubility. nih.govmdpi.comnih.gov
One promising avenue is the exploration of greener and more efficient reaction conditions. A study on the use of metal-free click chemistry for the synthesis of triazole derivatives from this compound highlighted the potential of green solvents like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and eucalyptol. mdpi.comnih.gov Further investigation into optimizing these conditions, for instance through the use of microwave irradiation, could lead to significant improvements in reaction efficiency. nih.gov The data below summarizes the impact of different solvents on the yield of a brominated derivative of this compound.
Table 1: Synthesis of a Brominated Derivative using Green Solvents
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Toluene | 38 |
| 2 | CPME | 45 |
| 3 | 2-MeTHF | 40 |
Data sourced from a study on metal-free click chemistry. mdpi.com
Exploration of New Derivatization Strategies
The functional groups of this compound, namely the amino group and the methyl ester, provide fertile ground for a wide array of derivatization strategies. Future research should focus on creating diverse libraries of novel compounds to explore a broader chemical space.
One successful approach has been the use of metal-free click chemistry to introduce triazole moieties, yielding derivatives such as Methyl 4-(5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)thiazole-5-carboxylate and Methyl 4-(5-(acetoxymethyl)-1H-1,2,3-triazol-1-yl)thiazole-5-carboxylate. mdpi.com This strategy can be expanded by utilizing a wider range of alkynes to generate a more extensive series of triazole-containing analogues.
Beyond click chemistry, other derivatization strategies to be explored include:
Acylation and sulfonation of the amino group to introduce various substituents.
Amidation of the methyl ester to create a range of amide derivatives.
Condensation reactions involving the amino group to form Schiff bases or other heterocyclic systems.
These modifications will allow for a systematic investigation of how different functional groups impact the physicochemical properties and biological activities of the parent compound.
Investigation of Additional Biological Activities
While specific biological activities of this compound derivatives are not yet extensively documented, the broader class of 2-aminothiazoles is known to possess a wide spectrum of pharmacological properties. nih.govnih.gov Future research should involve comprehensive screening of newly synthesized derivatives against a variety of biological targets. Potential areas of investigation include:
Anticancer Activity: Thiazole (B1198619) derivatives have shown promise as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines, including breast, lung, and pancreatic cancer. nih.govnih.govmdpi.comnih.govbohrium.com Screening new derivatives against a panel of cancer cell lines could identify promising lead compounds.
Enzyme Inhibition: The 2-aminothiazole (B372263) scaffold is a component of known enzyme inhibitors, such as those targeting cyclin-dependent kinases (CDKs) and glutaminase. nih.govresearchgate.net Investigating the inhibitory potential of new derivatives against key enzymes implicated in disease could unveil novel therapeutic agents.
Antimicrobial and Antioxidant Effects: Some 2-aminothiazole sulfonamide derivatives have been investigated for their antioxidant properties. excli.de Screening for antimicrobial and antioxidant activities could expand the potential applications of this compound derivatives.
Structure-Based Drug Design and Optimization
Once biologically active derivatives are identified, structure-based drug design and optimization will be crucial for enhancing their potency, selectivity, and pharmacokinetic profiles. This will involve a detailed exploration of the structure-activity relationships (SAR).
For instance, SAR studies on other thiazole derivatives have revealed that the nature and position of substituents on the thiazole ring and its appended functionalities are critical for biological activity. nih.govnih.gov A systematic variation of the substituents introduced during derivatization, followed by biological evaluation, will help in elucidating the key structural features required for a desired pharmacological effect. This iterative process of design, synthesis, and testing will guide the optimization of lead compounds.
Advanced Computational Modeling for Predictive Research
To accelerate the drug discovery process, advanced computational modeling techniques can be employed. Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the potential biological activities and mechanisms of action of novel derivatives.
Molecular Docking: This technique can be used to predict the binding modes and affinities of designed compounds with specific biological targets, such as the active sites of enzymes or receptors. nih.govmdpi.comnih.gov This can help in prioritizing the synthesis of compounds with the highest likelihood of being active.
QSAR: By correlating the structural features of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of yet-to-be-synthesized derivatives. excli.de
These in silico methods can significantly reduce the time and resources required for lead discovery and optimization by providing a rational basis for compound design.
Translation to Preclinical and Clinical Studies
The ultimate goal of this research trajectory is the translation of promising lead compounds into preclinical and clinical development. While this is a long-term perspective, it is essential to consider the steps involved.
Once optimized lead compounds with potent and selective in vitro activity are identified, they will need to undergo a battery of preclinical studies. This includes evaluation of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and in vivo efficacy in relevant animal models of disease. Some 2-aminothiazole derivatives have advanced to preclinical and even clinical trials for cancer. nih.gov The insights gained from the development of these related compounds can inform the preclinical evaluation of novel derivatives of this compound. Successful preclinical development would then pave the way for investigational new drug (IND) enabling studies and eventual human clinical trials.
Q & A
Q. What synthetic protocols are recommended for Methyl 4-amino-5-thiazolecarboxylate to optimize yield and purity?
this compound can be synthesized via catalyst-free methods in green solvents like aqueous ethanol, though its reactivity is lower compared to other heterocycles due to poor solubility. Dilution of the reaction medium or solvent optimization (e.g., toluene) may improve dissolution . For derivatives, refluxing with sodium acetate in acetic acid (3–5 hours) followed by recrystallization from DMF/acetic acid mixtures is effective .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- 1H/13C NMR : To confirm hydrogen and carbon environments, such as distinguishing the amino (NH2) and ester (COOCH3) groups .
- HRMS : Provides precise molecular ion ([M + H]+) data to verify molecular weight and purity .
- Melting Point Analysis : Used to assess compound purity, with deviations indicating impurities or polymorphic forms .
Q. How can solubility challenges of this compound in organic solvents be addressed?
The compound exhibits limited solubility in toluene and other apolar solvents. Strategies include:
Q. What safety precautions are necessary when handling this compound?
While specific safety data for this compound is limited, related thiazoles require:
- Ventilation : To avoid inhalation risks.
- Gloves/Lab Coats : To prevent skin contact, as thiazole derivatives may cause irritation .
Advanced Research Questions
Q. How can the reactivity of this compound be enhanced in green chemistry applications?
Under catalyst-free conditions, reactivity is hindered by poor solubility. Mitigation strategies include:
- Solvent Engineering : Testing bio-based solvents (e.g., cyclopentyl methyl ether) to improve dissolution .
- Microwave Assistance : Reducing reaction time and enhancing yield via controlled heating .
Q. What structural modifications enhance the biological activity of this compound derivatives?
- Amino Group Functionalization : Introducing aryl or alkyl substituents can target kinases or viral proteases .
- Ester Hydrolysis : Converting the methyl ester to a carboxylic acid improves bioavailability for antimicrobial applications .
- Heterocycle Fusion : Adding pyrimidine or triazole rings enhances DNA-binding potential .
Q. What mechanistic insights explain the compound’s role in cyclocondensation reactions?
The amino group acts as a nucleophile, attacking electrophilic carbons (e.g., aldehydes), while the ester stabilizes intermediates via resonance. For example, in synthesizing thiazolo[3,2-a]pyrimidines, the amino group initiates ring closure, followed by ester participation in stabilizing the transition state .
Q. How can computational models predict the bioactivity of novel derivatives?
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 40–85% for similar derivatives) may arise from:
Q. How does the electronic nature of substituents affect the compound’s spectroscopic properties?
Electron-withdrawing groups (e.g., nitro) deshield adjacent protons, shifting NMR signals downfield. For example, a nitro group at the 4-position of a phenyl ring causes a 0.5 ppm shift in the thiazole NH2 proton .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
